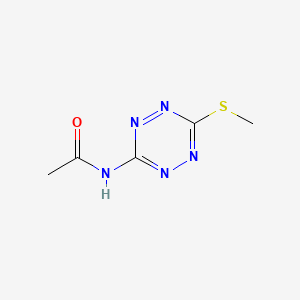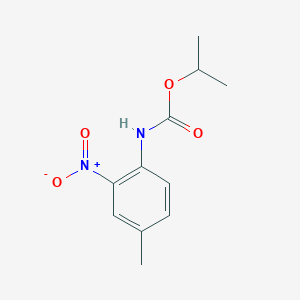
N-(6-Methylthio-1,2,4,5-tetrazine-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Methylthio-1,2,4,5-tetrazine-3-yl)acetamide is a heterocyclic compound that features a tetrazine ring substituted with a methylthio group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methylthio-1,2,4,5-tetrazine-3-yl)acetamide typically involves the reaction of 3,6-bis(methylthio)-1,2,4,5-tetrazine with acetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(6-Methylthio-1,2,4,5-tetrazine-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazine ring can be reduced to form dihydrotetrazines.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotetrazines.
Substitution: Various substituted tetrazines depending on the nucleophile used.
Scientific Research Applications
N-(6-Methylthio-1,2,4,5-tetrazine-3-yl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(6-Methylthio-1,2,4,5-tetrazine-3-yl)acetamide involves its ability to participate in bioorthogonal reactions, particularly the inverse electron demand Diels-Alder (iEDDA) reaction. This reaction allows for the rapid and specific labeling of biomolecules, making it useful in various imaging and diagnostic applications[4][4]. The tetrazine ring acts as a reactive site, interacting with strained alkenes or alkynes to form stable adducts[4][4].
Comparison with Similar Compounds
Similar Compounds
3,6-Bis(methylthio)-1,2,4,5-tetrazine: Similar structure but lacks the acetamide group.
3,6-Dichloro-1,2,4,5-tetrazine: Contains chlorine substituents instead of methylthio groups.
3,6-Bis(methoxycarbonyl)-1,2,4,5-tetrazine: Features methoxycarbonyl groups instead of methylthio groups.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and enhances its utility in various scientific and industrial applications .
Properties
Molecular Formula |
C5H7N5OS |
|---|---|
Molecular Weight |
185.21 g/mol |
IUPAC Name |
N-(6-methylsulfanyl-1,2,4,5-tetrazin-3-yl)acetamide |
InChI |
InChI=1S/C5H7N5OS/c1-3(11)6-4-7-9-5(12-2)10-8-4/h1-2H3,(H,6,7,8,11) |
InChI Key |
RWXFIENHAMQGAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NN=C(N=N1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Naphthalen-2-yl)-1-[(naphthalen-2-yl)methyl]-1H-benzimidazole](/img/structure/B12573041.png)

![4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluoro-1-[(prop-2-en-1-yl)oxy]-3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]decan-2-yl carbonate](/img/structure/B12573051.png)
![N-[5-Methyl-1-(prop-1-en-1-yl)-4,5-dihydro-1H-imidazol-2-yl]nitramide](/img/structure/B12573054.png)


![2-(4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B12573073.png)




![1H-4,9-Epithionaphtho[2,3-d]imidazole](/img/structure/B12573106.png)

